Physicochemical properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Physicochemical properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Introduction: Contextualizing a Novel Indole Scaffold
The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1] Its versatile scaffold allows for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, complex derivative: tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate . Publicly available data on this exact molecule is scarce, suggesting its status as a novel or specialized research compound.
Therefore, this document serves as both a predictive analysis and a methodological guide. As a Senior Application Scientist, my objective is to deconstruct the molecule's architecture to forecast its physicochemical profile and to provide robust, field-proven protocols for the empirical determination of these properties. This guide is designed for researchers, scientists, and drug development professionals who may be synthesizing or characterizing this molecule or structurally similar compounds. We will explore not just what its properties are likely to be, but why they manifest and how to precisely measure them.
Molecular Profile and Predicted Physicochemical Properties
The structure of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate integrates several key functional groups that collectively define its chemical behavior.
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Indole Core with N-H Proton: The bicyclic aromatic system provides a rigid scaffold. The nitrogen proton is weakly acidic and a potential hydrogen bond donor.
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2-Bromo Substituent: This heavy atom significantly increases the molecular weight and lipophilicity. It also serves as a key handle for synthetic elaboration via cross-coupling reactions.
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3-Cyclohexyl Group: This bulky, non-polar aliphatic ring is a major contributor to the molecule's lipophilicity. It will sterically influence interactions with biological targets and likely decrease aqueous solubility.
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6-tert-Butyl Carboxylate Group: The tert-butyl ester acts as a lipophilic protecting group for the carboxylic acid. This group makes the molecule neutral under physiological pH. Cleavage of the ester would reveal an ionizable carboxylic acid, drastically altering solubility and binding characteristics.
Based on this structure, we can predict a profile characteristic of a highly lipophilic, poorly water-soluble compound.
| Property | Predicted Value / Characteristic | Rationale & Implication in Drug Development |
| Molecular Formula | C₂₀H₂₄BrNO₂ | Derived from chemical structure. |
| Molecular Weight | 394.31 g/mol | High molecular weight can impact permeability and ligand efficiency. |
| Appearance | Likely a solid at room temperature. | Based on similar complex indole structures. |
| Aqueous Solubility | Very Low | The large, non-polar cyclohexyl and tert-butyl groups will dominate, leading to poor solvation in water. This presents a major challenge for formulation. |
| Lipophilicity (LogP) | High (Predicted > 4.5) | The combination of the bromo, cyclohexyl, and tert-butyl ester groups results in a highly non-polar molecule, favoring partitioning into lipid environments. This suggests good membrane permeability but may lead to issues with off-target binding and metabolic instability.[3] |
| pKa (Ionization Constant) | Indole N-H: ~16-17 (weakly acidic)Carboxylic Acid (upon de-esterification): ~4-5 | The intact ester is non-ionizable. The indole N-H is not physiologically relevant as an acid. If the ester is cleaved, the resulting carboxylate will be ionized at physiological pH, dramatically increasing aqueous solubility.[4][5] |
| Chemical Stability | Moderate | Indole rings can be susceptible to oxidation. Stability should be assessed under various pH, light, and oxidative conditions. The bulky substituents may offer some steric protection.[6][7] |
Part 1: Experimental Determination of Solubility
Solubility is a critical determinant of a drug's bioavailability.[8] For a compound predicted to have low aqueous solubility, precise measurement is essential. Two key types of solubility are assessed: kinetic and thermodynamic.[8]
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[8] It mimics the conditions of many in vitro biological assays.
Protocol: Nephelometric Kinetic Solubility
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Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
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Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
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Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.
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Measurement: Read the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Causality: The rapid precipitation from a supersaturated state provides a quick, albeit sometimes overestimated, measure of solubility that is highly relevant for screening campaigns.
Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the true equilibrium solubility of a compound.[9][10]
Protocol: Shake-Flask Equilibrium Solubility
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Compound Addition: Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[10]
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid must be confirmed visually.[9]
-
Phase Separation: Centrifuge or filter the samples to separate the saturated supernatant from the excess solid.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not changed during the experiment.[10]
Self-Validation: The protocol's trustworthiness comes from ensuring true equilibrium is reached. This is validated by taking measurements at multiple time points (e.g., 24h and 48h) and confirming that the concentration no longer increases.
Caption: Workflow for pKa determination using NMR spectroscopy.
Conclusion and Forward Look
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate presents a physicochemical profile dominated by high lipophilicity and low aqueous solubility. This combination is a double-edged sword in drug development: it suggests excellent potential for passive diffusion across cell membranes but poses significant hurdles for formulation and may lead to rapid metabolism or non-specific binding. The experimental protocols detailed in this guide provide a clear, validated pathway for obtaining the empirical data needed to navigate these challenges. Accurate characterization of its solubility, lipophilicity, and stability is the foundational step for any further development, enabling rational formulation strategies and providing critical context for the interpretation of biological activity data.
References
-
PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Retrieved January 24, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 24, 2026, from [Link]
-
Varian Unity Inova. (n.d.). C NMR spectra were recorded at 300 MHz in CDCl3. Retrieved January 24, 2026, from [Link]
-
International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved January 24, 2026, from [Link]
-
Yamai, Y., & T. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 24, 2026, from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 24, 2026, from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 24, 2026, from [Link]
-
Cambridge MedChem Consulting. (2017). pKa. Retrieved January 24, 2026, from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved January 24, 2026, from [Link]
-
PubMed. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). tert-Butyl (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate. Retrieved January 24, 2026, from [Link]
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved January 24, 2026, from [Link]
-
LCGC. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved January 24, 2026, from [Link]
-
European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved January 24, 2026, from [Link]
-
ScienceDirect. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved January 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. fda.gov [fda.gov]
